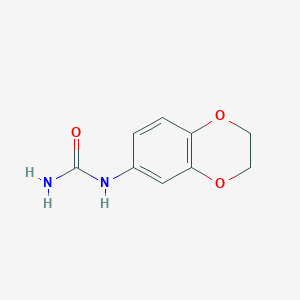

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

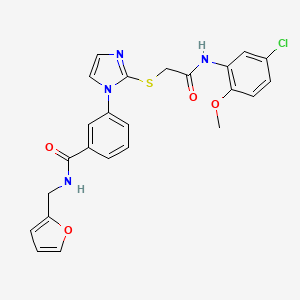

“(2,3-Dihydro-1,4-benzodioxin-6-yl)urea” is a compound with the CAS Number: 554408-58-1 . It has a molecular weight of 194.19 . The compound is stored at room temperature and comes in the form of a powder . It is used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .

Synthesis Analysis

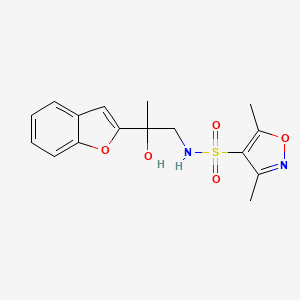

The synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The compound has been used in the synthesis of new antibacterial compounds . The reaction involved the use of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product was then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 194.19 . The compound’s structures were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Scientific Research Applications

Anticancer Activity

The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea [NSC 726189] has exhibited strong anticancer activity across several assays and cell lines, suggesting potential for clinical trials in kidney cancer treatment. Its significant efficacy without notable toxicity in animal studies hints at a metabolite being the active agent. This leads to the synthesis of a primary metabolite, highlighting the potential of derivatives of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea in cancer therapeutics (Nammalwar et al., 2010).

Antimicrobial and Antifungal Properties

Novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacterial strains and moderate to good antifungal efficacy. The study underscores the potential of this compound derivatives as antimicrobial and antifungal agents, contributing to the development of new therapeutics (Shankar et al., 2017).

Enzyme Inhibition for Disease Treatment

The discovery and characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea as a new class of Histone Deacetylase (HDAC) Class III inhibitor showcases potent antiproliferative activity against various cancer cell lines. This compound, representing a novel class of SIRT inhibitors, opens new avenues in the medicinal chemistry of HDAC inhibitors for cancer treatment (Schnekenburger et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to targetHeat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha .

Mode of Action

It’s known that sulfonamides, a class of compounds to which this compound is related, inhibit the synthesis of folic acid in bacteria by blocking the enzyme folate synthetase .

Biochemical Pathways

It’s known that the inhibition of folic acid synthesis by sulfonamides leads to a blockage in the production of purines .

Pharmacokinetics

It’s known that peroral sulfonamides are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

It’s known that sulfonamides have a broad spectrum of antibacterial action .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The compound has been used in the synthesis of new antibacterial compounds . Given its potential in this area, future research could explore its efficacy against other bacterial strains and its potential use in the development of new antibiotics. Additionally, the compound’s safety profile and cytotoxicity could be further investigated to ensure its safe use in medical applications.

Biochemical Analysis

Biochemical Properties

The compound (2,3-Dihydro-1,4-benzodioxin-6-yl)urea has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including the breakdown of neurotransmitters and the metabolism of arachidonic acid, respectively .

Molecular Mechanism

Its inhibitory effects on cholinestrases and lipoxygenase suggest that it may exert its effects at the molecular level through binding interactions with these enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(12)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYTNSDHAFJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)

![Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2986724.png)

![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)

![N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986730.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)